Potency (IC50/Ki) Differential: IDE-IN-2 Lacks Published Experimental Data Versus Validated IDE Inhibitors with Documented Nanomolar Potency
IDE-IN-2 has no reported IC50 or Ki value in peer-reviewed literature or primary research publications. All vendor product descriptions rely solely on in silico predictions and do not provide any experimentally determined inhibitory potency against IDE [1]. In contrast, all validated IDE inhibitors possess well-documented potency metrics: 6bK exhibits IC50 = 50 nM (reported by Tocris, InvivoChem, and multiple vendors) ; ML345 has IC50 = 188 nM (NIH Molecular Libraries Probe Report) [2]; BDM44768 shows IC50 = 60 nM against human IDE ; and the cyclic peptide P12-3A demonstrates Ki = 2.5 ± 0.31 μM against insulin degradation [3].
| Evidence Dimension | Inhibitory potency against IDE (IC50 / Ki) |
|---|---|
| Target Compound Data | Not reported in any peer-reviewed literature; vendor listings contain no experimental IC50/Ki values |
| Comparator Or Baseline | 6bK: IC50 = 50 nM ; ML345: IC50 = 188 nM [2]; BDM44768: IC50 = 60 nM ; P12-3A: Ki = 2.5 μM [3] |
| Quantified Difference | Quantitative difference cannot be calculated due to absence of target compound experimental data |
| Conditions | IDE inhibition assays (varies by comparator: fluorogenic substrate-based assays for 6bK and ML345; recombinant hIDE for BDM44768; FRET-based assay for P12-3A) |
Why This Matters
Potency is the foundational parameter for calculating working concentrations, estimating experimental dose ranges, and comparing functional efficacy across studies; selecting a compound without established potency introduces uncontrolled experimental variability and prevents meaningful interpretation of results.
- [1] TargetMol. IDE-IN-2 (T88497) product description. Accessed April 2026. View Source
- [2] Bannister TD, Wang H, Abdul-Hay SO, et al. ML345, a small-molecule inhibitor of the insulin-degrading enzyme (IDE). Probe Reports from the NIH Molecular Libraries Program. 2014. PMID: 25506969. View Source
- [3] Suire CN, Nainar S, Fazio M, et al. Peptidic inhibitors of insulin-degrading enzyme with potential for dermatological applications discovered via phage display. PLoS One. 2018;13(2):e0193101. View Source
